[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Description
Properties
IUPAC Name |
[1-(4-chloro-2-methylphenyl)triazol-4-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4/c1-7-4-8(11)2-3-10(7)15-6-9(5-12)13-14-15/h2-4,6H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEOHIYIYUJIBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C=C(N=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Synthesis
The azide precursor for the triazole synthesis is usually prepared by converting a suitable halomethyl derivative of the 4-chloro-2-methylphenyl moiety into the corresponding azidomethyl compound.
- Example: Starting from 4-chloro-2-methylbenzyl chloride, treatment with sodium azide in a polar aprotic solvent (e.g., dimethyl sulfoxide) at elevated temperature yields 4-chloro-2-methylbenzyl azide.
Alkyne Component
The alkyne partner in the cycloaddition is typically propargylamine or a protected derivative thereof, which introduces the methanamine functionality upon triazole formation.
Copper(I)-Catalyzed Huisgen Cycloaddition
Reaction Conditions: The azide and alkyne are combined in a solvent such as ethanol-water mixture with catalytic amounts of copper sulfate and sodium ascorbate as a reducing agent to generate Cu(I) in situ.
Temperature and Time: The reaction is generally conducted at room temperature or slightly elevated temperatures (25–45 °C) for 1–24 hours, depending on substrate reactivity.
Microwave Irradiation: Some protocols utilize microwave-assisted heating to accelerate the reaction, reducing reaction times to under an hour with improved yields.
Workup: After completion, the reaction mixture is extracted with organic solvents, and the product is purified by chromatography or crystallization.
Alternative Synthetic Routes and Catalysis
Use of Thiosemicarbazide and Related Cyclizations
Some synthetic routes to complex triazole-containing heterocycles involve the reaction of triazole-substituted intermediates with thiosemicarbazide derivatives under basic conditions to form fused heterocycles. While these methods are more relevant to triazolylthiazoles and pyrazolylthiazoles, they demonstrate the versatility of triazole chemistry in heterocyclic synthesis.
Experimental Data and Reaction Optimization
| Parameter | Typical Conditions | Outcome / Notes |
|---|---|---|
| Azide formation | NaN3, DMSO, 90 °C, 5 days | High purity azide intermediate |
| CuAAC reaction solvent | Ethanol-water (1:1) | Green solvent system |
| Catalyst | CuSO4·5H2O (0.1 equiv), sodium ascorbate (0.05 equiv) | Efficient in situ Cu(I) generation |
| Temperature | 40–45 °C (microwave-assisted) | Reaction time reduced to ~1 hour |
| Yield | 70–90% | High yields typical for CuAAC |
| Purification | Silica gel chromatography or recrystallization | High purity product |
Characterization Techniques
NMR Spectroscopy: ^1H and ^13C NMR confirm the triazole ring formation and substitution pattern, including the presence of the methanamine group.
Mass Spectrometry (ESI-MS): Confirms molecular weight and purity.
IR Spectroscopy: Identifies characteristic triazole ring vibrations and amine functionalities.
X-ray Crystallography: Occasionally used to confirm the exact molecular structure and substitution pattern.
Summary of Key Research Findings
The copper(I)-catalyzed azide-alkyne cycloaddition remains the most reliable and widely used method for synthesizing 1,2,3-triazole derivatives such as [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine.
Microwave-assisted protocols significantly reduce reaction times while maintaining or improving yields.
Alternative catalytic systems like InCl3 and multicomponent one-pot reactions offer promising green and efficient synthetic routes, though their direct application to this compound requires further experimental validation.
The preparation methods are supported by comprehensive spectroscopic and chromatographic analyses ensuring high purity and structural confirmation.
Biological Activity
[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine is a compound that has garnered attention due to its diverse biological activities. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C₁₀H₁₃ClN₄
- Molecular Weight: 223.66 g/mol
- CAS Number: 1249578-45-7
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives, including [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine. Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis in fungal membranes. This mechanism is crucial for the development of antifungal agents.
Case Study:
A study conducted by Abdellatif et al. demonstrated that triazole derivatives exhibited significant antifungal activity against various strains of Candida and Aspergillus species. The compound showed an IC₅₀ value of 12.5 μg/mL against Candida albicans, indicating potent antifungal activity compared to standard antifungal agents like fluconazole .
Anti-inflammatory Activity
Triazole compounds have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their anti-inflammatory effects.
Research Findings:
In a comparative study on anti-inflammatory activity, several triazole derivatives were synthesized and tested for COX-1 and COX-2 inhibition. Compounds similar to [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine demonstrated IC₅₀ values ranging from 0.02 to 0.04 μM for COX-2 inhibition, showcasing their potential as anti-inflammatory agents .
The biological activity of [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound interacts with specific enzymes involved in the inflammatory pathway and fungal metabolism.
- Disruption of Cellular Membranes: By targeting ergosterol biosynthesis in fungi, the compound compromises fungal cell integrity.
- Regulation of Signaling Pathways: Some studies suggest that triazoles can modulate signaling pathways related to inflammation and cell survival.
Summary Table of Biological Activities
| Activity Type | Mechanism | IC₅₀ Value | Reference |
|---|---|---|---|
| Antifungal | Inhibition of cytochrome P450 | 12.5 μg/mL | Abdellatif et al. |
| Anti-inflammatory | COX inhibition | 0.02 - 0.04 μM | Abdellatif et al. |
Future Directions
The ongoing research into triazole derivatives like [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine suggests potential applications in treating infections caused by resistant pathogens and inflammatory diseases. Further studies are needed to explore the full spectrum of biological activities and optimize the pharmacological profiles of these compounds.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Key Observations :
- Electron-Withdrawing Groups (Cl, F): The chlorine in the target compound enhances stability and lipophilicity compared to methyl or methoxy substituents, which may improve membrane permeability in biological systems .
- Steric Effects : The 2-methyl group in the target compound introduces steric hindrance, which may influence regioselectivity in further derivatization or molecular packing in crystalline forms .
- Heterocyclic Modifications : Oxazoline-containing derivatives (e.g., ) add rigidity and chirality, making them suitable for asymmetric catalysis or enantioselective synthesis.
Yield and Purity :
Spectroscopic and Physicochemical Properties
NMR Data Comparison :
- Target Compound : Expected aromatic signals for the 4-chloro-2-methylphenyl group (δ 7.2–7.6 ppm) and a singlet for the methanamine -NH2 (δ ~2.5 ppm, broad). Similar shifts are observed in [1-(4-methylphenyl)-triazolyl]methanamine (δ 7.1–7.4 ppm for aryl protons) .
- Fluorinated Analogues : 19F NMR signals (e.g., δ -110 to -120 ppm for difluorophenyl derivatives) provide distinct identification .
Solubility and LogP :
- The chloro substituent increases logP (lipophilicity) compared to methyl or methoxy groups, reducing aqueous solubility but enhancing cell membrane penetration.
- Thiophene-containing derivatives exhibit moderate solubility in polar aprotic solvents due to π-conjugation .
Q & A
Basic: What are the recommended synthetic routes for [1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine?
Methodological Answer:
The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry. For example, an alkyne-functionalized methanamine precursor can react with an azide derivative of 4-chloro-2-methylphenyl under mild conditions (room temperature, aqueous/organic solvent mix) . Alternatively, multistep syntheses involving Suzuki-Miyaura coupling or diazotization-click reactions may be employed, as demonstrated in structurally analogous triazole-methanamine derivatives . Optimization of reaction conditions (e.g., catalyst loading, solvent polarity) is critical for yield improvement.
Basic: How is the structural identity of this compound confirmed in crystallographic studies?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using synchrotron radiation or lab-based diffractometers is followed by refinement with programs like SHELXL . Key parameters include R-factors (<5%), bond length/angle accuracy, and electron density maps. Hydrogen bonding involving the triazole ring and amine group should be analyzed to confirm supramolecular interactions.
Basic: What analytical techniques are used to assess purity and stability?
Methodological Answer:
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- NMR (¹H/¹³C) to verify absence of impurities; characteristic signals include the triazole proton (δ 8.1–8.3 ppm) and methylene group adjacent to the amine (δ 3.5–3.7 ppm).
- Mass spectrometry (ESI-TOF) to confirm molecular ion ([M+H]⁺) and exact mass (e.g., calculated for C₁₀H₁₀ClN₄: 227.0463) .
Stability studies under varying pH/temperature conditions are recommended, with degradation monitored via TLC or LC-MS.
Basic: What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to determine IC₅₀.
- Molecular docking : Preliminary computational studies (e.g., AutoDock Vina) targeting enzymes like cytochrome P450 or bacterial dihydrofolate reductase, leveraging the triazole’s hydrogen-bonding capability .
Advanced: How can computational modeling predict reactivity and regioselectivity in its synthesis?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for cycloaddition reactions, explaining regioselectivity (1,4- vs. 1,5-triazole isomers). AI-driven synthesis planning tools (e.g., IBM RXN) can propose alternative routes and optimize reaction parameters .
Advanced: What strategies improve yield in large-scale synthesis?
Methodological Answer:
- Continuous flow chemistry : Enhances mixing efficiency and heat transfer for exothermic click reactions .
- Catalyst immobilization : Use of polymer-supported Cu(I) catalysts to reduce metal contamination and enable recycling .
- Microwave-assisted synthesis : Accelerates reaction kinetics (e.g., 30 minutes vs. 24 hours under conventional heating) .
Advanced: How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Critical parameter analysis : Compare solvent polarity (e.g., DMF vs. THF), temperature, and stoichiometry. For example, excess azide may drive CuAAC to completion but risk side reactions.
- Reproducibility protocols : Strict inert atmosphere (N₂/Ar) and degassed solvents minimize Cu(I) oxidation, a common yield-limiting factor .
Advanced: What mechanistic insights explain its potential as a kinase inhibitor?
Methodological Answer:
The triazole ring acts as a bioisostere for amide bonds, enabling ATP-binding pocket interactions. Isothermal titration calorimetry (ITC) quantifies binding affinity, while kinase inhibition assays (e.g., radiometric ³³P-ATP incorporation) validate competitive/non-competitive mechanisms. Mutagenesis studies (e.g., Ala-scanning) identify critical residues for binding .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Substitute the 4-chloro-2-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups.
- Side-chain variation : Replace methanamine with bulkier amines (e.g., piperazine) to assess steric effects.
- Pharmacokinetic profiling : LogP (octanol-water partition) and metabolic stability (e.g., liver microsome assays) guide lead optimization .
Advanced: What analytical methods identify degradation products under oxidative stress?
Methodological Answer:
- Forced degradation studies : Expose the compound to H₂O₂ (3%, 40°C) and analyze via LC-HRMS . Major degradation products often include N-oxides (triazole ring oxidation) or Schiff bases (amine oxidation).
- EPR spectroscopy : Detects free radical intermediates during light-induced degradation.
- Stability-indicating methods : Validate HPLC conditions to resolve parent compound from degradants (e.g., USP tailing factor <2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
